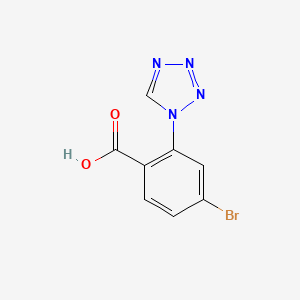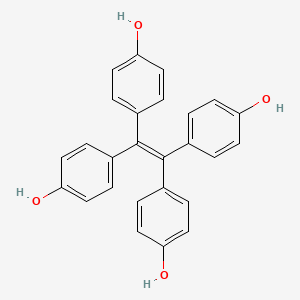
Tetrakis(4-hydroxyphenyl)ethylene
Übersicht
Beschreibung
Tetrakis(4-hydroxyphenyl)ethylene is a chemical compound with the molecular formula C26H20O4 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air .
Physical And Chemical Properties Analysis
Tetrakis(4-hydroxyphenyl)ethylene is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air . It appears as a white to light yellow to light red powder or crystal .Wissenschaftliche Forschungsanwendungen
- Application : These nanocomposites serve as highly specific and sensitive optical sensors (optodes) for detecting mercury ions (Hg²⁺) in water samples. The optode’s UV-vis absorbance changes upon complex formation with Hg²⁺, allowing precise detection within a linear range .
- Application : The molecule exhibits photodynamic antimicrobial activity, suggesting its use in combating bacterial infections .
Optical Sensors for Mercury Ions
Photodynamic Antimicrobial Activity
Demulsifiers in Oil-Water Separation
Safety and Hazards
Wirkmechanismus
Target of Action
Tetrakis(4-hydroxyphenyl)ethylene has been reported to primarily target mercury ions (Hg 2+) . It is used in the preparation of optical sensors for the detection of these ions . The compound’s interaction with mercury ions is crucial for its function as a sensor .
Mode of Action
The compound interacts with its targets through the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase . This interaction changes the UV-vis absorbance of the sensor, which is how the presence of mercury ions is detected .
Biochemical Pathways
The compound’s role as a sensor for mercury ions suggests that it may play a part in pathways related tometal ion homeostasis and detection .
Pharmacokinetics
The compound is reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor for several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6 .
Result of Action
The primary result of Tetrakis(4-hydroxyphenyl)ethylene’s action is the detection of mercury ions. The compound exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and remarkable selectivity regarding the number of transition metals ions .
Action Environment
The action of Tetrakis(4-hydroxyphenyl)ethylene can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing experimental parameters such as pH, and the concentration of Tetrakis(4-hydroxyphenyl)ethylene and graphene oxide nanosheets in the prepared nanocomposite .
Eigenschaften
IUPAC Name |
4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZHNPGWNIYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-hydroxyphenyl)ethylene | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)
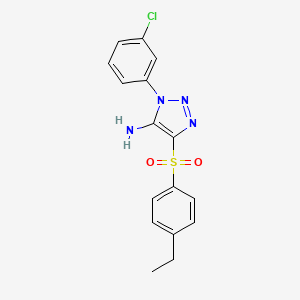




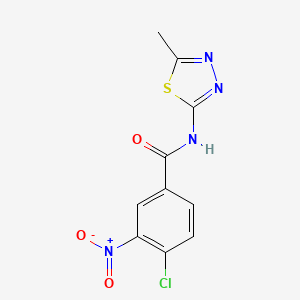

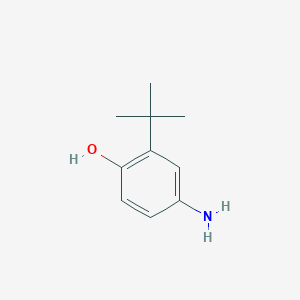
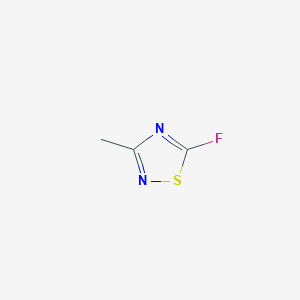
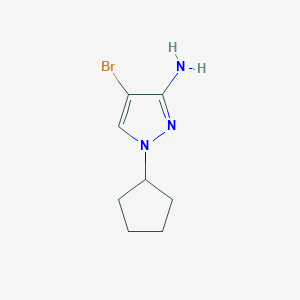
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2762306.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)
